![molecular formula C23H19ClN6O3 B2370980 1-{[4-(4-叔丁基-1,3-噻唑-2-基)-2-噻吩基]磺酰}环庚烷 CAS No. 1111988-73-8](/img/structure/B2370980.png)

1-{[4-(4-叔丁基-1,3-噻唑-2-基)-2-噻吩基]磺酰}环庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Biologically Active Compounds

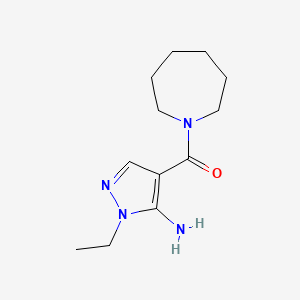

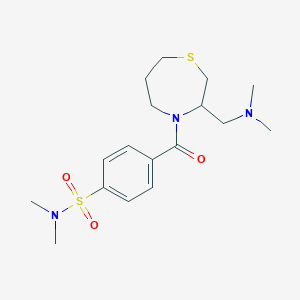

Compound 1 serves as an essential intermediate in the synthesis of biologically active molecules. Notably, it plays a crucial role in the production of crizotinib , a tyrosine kinase inhibitor used in cancer therapy. Researchers have explored its use as a building block for other pharmaceuticals with similar structural motifs .

Organic Synthesis and Functionalization

The unique thiazole and thiophene moieties in compound 1 make it valuable for organic synthesis. Researchers have employed it as a versatile starting material for creating diverse functionalized compounds. These derivatives find applications in drug discovery, materials science, and chemical biology .

Polymer Chemistry and Materials Science

Compound 1 can be incorporated into polymer backbones, enhancing their properties. Researchers have explored its use in designing conjugated polymers for organic field-effect transistors (OFETs). The fused thiophene and symmetric molecular structure contribute to improved OFET performance .

Antibacterial Agents

Studies have evaluated the antibacterial activity of compound 1 and related derivatives. In vitro screenings against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains revealed its potential as an antibacterial agent .

Coordination Chemistry and Crystallography

Researchers have investigated the coordination behavior of compound 1 with metal ions. Its crystal structure has been characterized using X-ray diffraction studies. Understanding its coordination properties aids in designing novel metal-organic frameworks and catalysts .

Medicinal Chemistry and Drug Design

Given its scaffold, compound 1 remains an attractive target for medicinal chemists. By modifying its substituents, researchers can explore new drug candidates. Computational studies and structure-activity relationships guide the design of potential therapeutics .

作用机制

Target of Action

It’s known that thiazole derivatives have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to the inhibition or activation of target proteins.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of microbial growth, reduction of inflammation, and the induction of apoptosis in cancer cells .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability due to their planar structure and the presence of polar atoms, which can form hydrogen bonds with biological targets .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, including the inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

属性

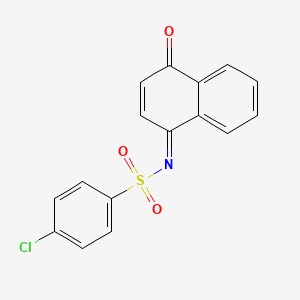

IUPAC Name |

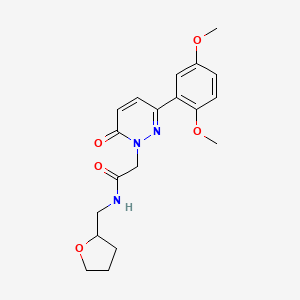

N-(4-chlorophenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN6O3/c1-13-3-8-18-17(9-13)21-22(23(32)29(12-25-21)11-20-26-14(2)28-33-20)30(18)10-19(31)27-16-6-4-15(24)5-7-16/h3-9,12H,10-11H2,1-2H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNIJHYAIWASHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

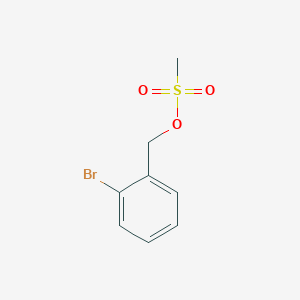

Product Name |

1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)

![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)

![2-Cyclopropyl-4-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2370918.png)

![N-(2,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370919.png)